![molecular formula C11H15N B2391214 1,2,3,4,5,6-Hexahydro-benzo[c]azocine CAS No. 7124-94-9](/img/structure/B2391214.png)

1,2,3,4,5,6-Hexahydro-benzo[c]azocine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

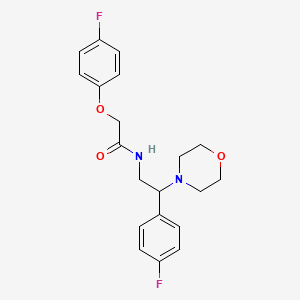

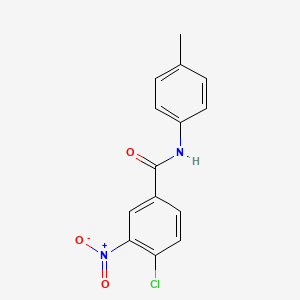

“1,2,3,4,5,6-Hexahydro-benzo[c]azocine” is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The compound appears as a yellow solid or liquid .

Synthesis Analysis

The synthesis of compounds similar to “1,2,3,4,5,6-Hexahydro-benzo[c]azocine” has been achieved through various methods. For instance, the synthesis of 2,3,4,4a,5,6-hexahydro-6H-spiro[benzo[c]quinolizine-5,4’-pyrazol]-5’-ones has been achieved by the reaction of 2-piperidinobenzaldehydes with 2-aryl-5-methyl-2,4-dihydropyrazol-3-one via the “tert-amino effect” mechanism . Another method involved the synthesis of various 3-substituted 6,6-dimethyl (or 6-phenyl)-1,2,3,4,5,6-hexahydro-3-benzazocines, synthesized by a simple modification of the morphine molecule, via the Friedel-Crafts type cyclization of 4-N-phenethylamino-2-methyl-2-butanols or N-(3-methyl-2-butenyl- or cinnamyl)-phenethylamines .

Molecular Structure Analysis

The InChI code for “1,2,3,4,5,6-Hexahydro-benzo[c]azocine” is 1S/C11H15N/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8,12H,1-2,5-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“1,2,3,4,5,6-Hexahydro-benzo[c]azocine” is a yellow solid or liquid . It has a molecular weight of 161.24 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors, such as the opioid receptors .

Mode of Action

It’s suggested that the compound might undergo a formal [4 + 4]/ [4 + 2] cycloaddition, which is controlled by the n-substituent group .

Pharmacokinetics

The pharmacokinetic properties of 1,2,3,4,5,6-Hexahydro-benzo[c]azocine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound exhibits a logP value of 2.16, indicating its lipophilicity . Its water solubility is relatively low, with a logS value of -3.22 .

properties

IUPAC Name |

1,2,3,4,5,6-hexahydro-2-benzazocine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-7-11-9-12-8-4-3-6-10(11)5-1/h1-2,5,7,12H,3-4,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEFVMRRZCGFFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,5,6-Hexahydro-2-benzazocine | |

CAS RN |

7124-94-9 |

Source

|

| Record name | 1,2,3,4,5,6-Hexahydro-2-benzazocine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007124949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6-HEXAHYDRO-2-BENZAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8W6577DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)

![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)

![3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2391143.png)

![2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2391153.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)